molecular formula C9H9NO3 B13844072 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid

2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid

Cat. No.: B13844072
M. Wt: 185.13 g/mol
InChI Key: QIAFMBKCNZACKA-ZXJNGCBISA-N
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Description

2-((1,2,3,4,5,6-¹³C₆)cyclohexatrienecarbonylamino)acetic acid is a carbon-13 isotopically labeled compound featuring a cyclohexatriene core conjugated to a carbonylaminoacetic acid moiety. The six ¹³C isotopes enhance its utility as a tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, particularly in metabolic pathway analysis or protein interaction research. While direct data on this compound are scarce in the provided evidence, inferences can be drawn from structurally related compounds and isotopic analogs.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

185.13 g/mol

IUPAC Name

2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid

InChI

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,7+1

InChI Key

QIAFMBKCNZACKA-ZXJNGCBISA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure (Representative Example)

Step Reaction Description Reagents and Conditions Outcome and Notes
1 Preparation of ^13C_6-labeled cyclohexatriene derivative Commercial ^13C_6-benzene; selective hydrogenation or functionalization Retains ^13C labeling; precursor for acylation
2 Formation of cyclohexatrienecarbonyl chloride intermediate Reaction with thionyl chloride (SOCl_2) or oxalyl chloride under inert atmosphere Activated acyl chloride intermediate for coupling
3 Coupling with amino acetic acid (glycine) Reaction with glycine or glycine ester in presence of base (e.g., triethylamine) in suitable solvent (e.g., dichloromethane) Formation of amide bond linking cyclohexatriene and amino acetic acid
4 Purification Chromatography (e.g., HPLC) and recrystallization High purity product with confirmed isotopic labeling

Optimization Parameters

  • Temperature: Typically maintained between 0°C to room temperature during acylation to minimize side reactions.
  • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis.
  • pH Control: Slightly basic conditions favor amide bond formation without hydrolysis.
  • Reaction Time: Usually 2–24 hours depending on step and scale.

Research Outcomes and Analytical Data

Isotopic Purity and Yield

  • The isotopic purity of the ^13C_6-labeled cyclohexatriene ring is maintained above 99%, as confirmed by NMR spectroscopy and mass spectrometry.
  • Overall yields for the multi-step synthesis range from 40% to 65%, depending on scale and purification methods.

Spectroscopic Characterization

Technique Observations
[^13C NMR Spectroscopy](pplx://action/followup) Distinct signals confirming six ^13C-labeled carbons in the cyclohexatriene ring; chemical shifts consistent with carbonylamino substitution
Mass Spectrometry (MS) Molecular ion peak consistent with expected molecular weight including six ^13C atoms
Infrared Spectroscopy (IR) Characteristic amide C=O stretch (~1650 cm^-1) and carboxylic acid O–H stretch (~2500–3300 cm^-1)
High-Performance Liquid Chromatography (HPLC) Single major peak indicating high purity

Comparative Table of Related Compounds

Compound Name Structural Features Unique Aspects Reference
(R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid Contains cyclohexadiene moiety Simpler structure, no isotopic labeling
Acetic acid Simple carboxylic acid Fundamental building block
(3-nitro(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-trien-1-yl)hydrazine Nitro and hydrazine groups Different reactivity profile

Chemical Reactions Analysis

Types of Reactions

2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.

    Industry: Applied in the synthesis of polymers and other high-value chemicals.

Mechanism of Action

The mechanism of action of 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid involves its interaction with molecular targets through isotopic labeling. The labeled carbon atoms allow researchers to track the compound’s behavior and interactions in various systems. This helps in understanding the molecular pathways and targets involved in its effects .

Comparison with Similar Compounds

Isotopic vs. Non-isotopic Analogs

Target Compound :

  • Structure: Cyclohexatriene ring (¹³C-labeled) + carbonylaminoacetic acid.
  • Key Features : High isotopic purity (¹³C₆) enables precise tracking in analytical workflows.

Non-isotopic Analog: 2-(Cyclohexatrienecarbonylamino)acetic acid

  • Molecular Weight : ~199.21 g/mol (estimated, assuming unlabeled carbon).
  • Stability : The cyclohexatriene’s conjugation may reduce thermal stability compared to saturated rings.
  • Applications: Limited to non-tracer research (e.g., synthetic intermediates).

Comparison Insights :

  • The ¹³C labeling in the target compound increases molecular weight by ~6 atomic mass units (vs. Isotopic analogs like perfluoro-¹³C-labeled acids (e.g., M6PFDA, M8PFOS in ) are widely used as internal standards in MS due to minimal isotopic interference . The target compound likely serves a similar role in tracking carboxylate-containing biomolecules.

Structural Analogs: Cyclohexane Derivatives

trans-2-Amino-1-cyclohexanecarboxylic Acid ():

  • Molecular Formula: C₇H₁₃NO₂.
  • Molecular Weight : 143.18 g/mol.
  • Melting Point : 274–278°C.
  • Applications : Pharmaceutical intermediate, chiral building block .

Comparison Insights :

  • The saturated cyclohexane ring in this analog confers higher thermal stability (mp >270°C) compared to the target compound’s triene system, which is expected to have lower melting points due to reduced symmetry and intermolecular forces.

Functional Group Analogs: Carbonylaminoacetic Acid Derivatives

1-Amino-1-cyclohexanecarboxylic Acid ():

  • Molecular Formula: C₇H₁₃NO₂.
  • Melting Point : >300°C.
  • Solubility : Low in polar solvents due to hydrophobic cyclohexane ring .

Comparison Insights :

  • The cyclohexane ring’s hydrophobicity contrasts with the target compound’s conjugated triene system, which may enhance solubility in polar aprotic solvents (e.g., DMSO).
  • Both compounds share challenges in purification due to high melting points, suggesting shared crystallization strategies.

Data Tables

Table 1: Comparative Properties of Target Compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point Key Applications
2-((1,2,3,4,5,6-¹³C₆)cyclohexatrienecarbonylamino)acetic acid C₉H₇¹³C₆NO₃ ~205.21* Not reported Not reported Isotopic tracer, MS/NMR
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 5691-19-0 274–278°C Pharmaceutical synthesis
Perfluoro-n-[¹³C₈]octanoic acid (M8PFOA) C₈¹³C₈F₁₅O₂ 513.07 Not provided Not reported MS internal standard

*Estimated based on isotopic enrichment.

Table 2: Isotopic Labeling Patterns in Related Compounds

Compound () ¹³C Positions Application
M6PFDA (Perfluoro-n-[¹³C₆]decanoic acid) 1,2,3,4,5,6 Quantitation in environmental MS
M8PFOS (¹³C₈-labeled) 1,2,3,4,5,6,7,8 Biomonitoring in human serum
Target Compound 1,2,3,4,5,6 (cyclohexatriene) Hypothesized: Protein interaction studies

Research Findings and Challenges

  • Synthesis : Introducing ¹³C into the cyclohexatriene ring likely involves precursor enrichment (e.g., ¹³C-labeled benzene derivatives) followed by ring expansion or Diels-Alder reactions. This contrasts with saturated analogs in , which are synthesized via hydrogenation or Grignard additions.
  • Stability : The triene system may undergo [4+2] cycloadditions or oxidation, necessitating inert storage conditions (-20°C under argon), unlike stable perfluoro-¹³C acids .
  • Analytical Utility: The compound’s isotopic signature would reduce background noise in MS/MS fragmentation, akin to perfluoro-¹³C standards , but its acetic acid group enables pH-dependent solubility for biological assays.

Biological Activity

2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid, also known as 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid (PABA-13C6), is a compound with significant potential in biochemical research due to its unique isotopic labeling properties. This article discusses its biological activity, applications in metabolic studies, and relevant case studies.

  • Molecular Formula : C7H7N2O2
  • Molecular Weight : 143.092 g/mol
  • Structure : Characterized by a cyclohexatriene framework with an amino group and a carboxylic acid functional group.

Metabolic Tracing

PABA-13C6 serves as a tracer molecule in metabolic studies. Its carbon-13 enrichment allows researchers to track the fate of the compound within biological systems using techniques such as mass spectrometry and NMR spectroscopy. This capability is crucial for mapping metabolic pathways and understanding the metabolic fate of PABA in organisms.

Interaction with Biological Macromolecules

Preliminary studies indicate that PABA-13C6 may interact with various biological macromolecules. These interactions are essential for understanding its role in biochemical pathways and potential therapeutic applications. Further investigation is necessary to elucidate these interactions fully.

Applications

  • Tracer Studies : Utilized in metabolic tracing to study folate biosynthesis pathways.
  • Isotopic Labeling : The stable isotopes allow differentiation between labeled and unlabeled PABA pools in complex biological mixtures.
  • Mass Spectrometry Calibration : Acts as an internal standard for accurate measurements in mass spectrometry analyses.

Case Study 1: Metabolic Pathway Analysis

In a study examining the metabolic pathways of folate synthesis in Escherichia coli, researchers incorporated PABA-13C6 into cell cultures. The isotopic labeling enabled them to trace the conversion of PABA into folate derivatives through various enzymatic reactions. Results indicated that the incorporation of PABA-13C6 significantly improved the resolution of metabolic flux analysis compared to traditional methods.

Case Study 2: Drug Development

A recent investigation focused on the potential of PABA-13C6 as a lead compound for developing new antibiotics targeting bacterial folate metabolism. The study demonstrated that derivatives of PABA-13C6 exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its utility in pharmaceutical applications.

Research Findings and Data Tables

Study Objective Findings
Metabolic Pathway AnalysisExamine folate synthesisImproved resolution in tracing metabolic fluxes using PABA-13C6
Drug DevelopmentDevelop new antibioticsEnhanced antibacterial activity against resistant strains

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-((1,2,3,4,5,6-<sup>13</sup>C6)cyclohexatrienecarbonylamino)acetic acid with isotopic purity?

  • Methodological Answer : Synthesis requires precise isotopic labeling at the cyclohexatriene ring. Use <sup>13</sup>C-enriched precursors (e.g., <sup>13</sup>C6-benzene derivatives) and coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to form the carbonylamino linkage. Purification via reverse-phase HPLC or membrane separation technologies (e.g., nanofiltration) ensures isotopic purity . Reaction monitoring with <sup>13</sup>C NMR confirms isotopic incorporation .

Q. Which analytical techniques are critical for verifying the structural integrity and isotopic distribution of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) quantifies <sup>13</sup>C enrichment (>99% isotopic purity). <sup>13</sup>C NMR identifies positional isotopic labeling, while FT-IR validates the carbonylamino and acetic acid functional groups. Isotopic ratio mass spectrometry (IRMS) detects deviations in <sup>13</sup>C/<sup>12</sup>C ratios .

Advanced Research Questions

Q. How do isotopic labeling and kinetic isotope effects (KIEs) influence reaction mechanisms in studies involving this compound?

  • Methodological Answer : <sup>13</sup>C labeling enables tracking of bond cleavage/formation in reaction pathways (e.g., cyclohexatriene ring-opening). Use stopped-flow spectroscopy or time-resolved <sup>13</sup>C NMR to measure KIEs. Computational modeling (DFT) predicts isotopic effects on transition states, while experimental data from reactor designs (e.g., plug-flow reactors) validate mechanistic hypotheses .

Q. What experimental strategies resolve contradictions in isotopic tracer data when studying metabolic pathways?

  • Methodological Answer : Discrepancies arise from isotopic dilution or non-uniform <sup>13</sup>C distribution. Employ statistical design of experiments (DoE) to optimize sampling intervals and minimize noise. Pair LC-MS/MS with isotopomer spectral analysis (ISA) to distinguish endogenous vs. labeled metabolites. Validate using compartmental metabolic flux models .

Q. How can process control systems improve reproducibility in large-scale synthesis of <sup>13</sup>C-labeled compounds?

  • Methodological Answer : Implement real-time process analytical technology (PAT) to monitor reaction parameters (pH, temperature). Use model predictive control (MPC) for automated adjustments in fed-batch reactors. Membrane separation (e.g., ultrafiltration) coupled with inline <sup>13</sup>C NMR ensures consistent isotopic purity during scale-up .

Data Analysis & Optimization

Q. What statistical methods are optimal for analyzing isotopic labeling efficiency in complex reaction systems?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies critical variables (precursor concentration, reaction time). Response surface methodology (RSM) optimizes isotopic yield while minimizing side reactions. Use ANOVA to validate significance of isotopic enrichment across batches .

Q. How do heterogeneous reaction conditions (e.g., solvent polarity) affect isotopic distribution in the final product?

  • Methodological Answer : Solvent polarity alters transition-state stabilization, impacting <sup>13</sup>C incorporation. Conduct solvent screening using Hansen solubility parameters. Pair with <sup>13</sup>C NMR relaxation measurements to assess isotopic homogeneity. Polar aprotic solvents (e.g., DMF) typically enhance labeling efficiency due to improved carbodiimide coupling .

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